molecular formula C11H14ClN3O4S B3024018 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine CAS No. 324068-31-7

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B3024018
CAS No.: 324068-31-7
M. Wt: 319.77 g/mol
InChI Key: QVLBUTWRIIGYFT-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H14ClN3O4S It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group and a methyl group

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

  • Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.
  • Nucleophiles: Amines, thiols.
  • Oxidizing agents: Potassium permanganate.

Major products formed from these reactions include amino derivatives, substituted piperazines, and carboxylated piperazines.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:

    1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

    4-Chloro-3-nitrophenyl methyl sulfone: Lacks the piperazine ring and has different chemical properties and applications.

    Pyridazine and pyridazinone derivatives: These compounds have different core structures but may share similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperazine ring and a sulfonyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBUTWRIIGYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385703
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-53-0
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.1 2.5 g (9.763 mmol) of 4-chloro-3-nitrobenzenesulfonyl chloride are dissolved in 100 ml of DCM. 1.574 ml (19.5 mmol) of pyridine and 1.086 ml (9.760 mmol) of N-methylpiperazine are added, and the mixture is stirred at room temperature for 14 h. The reaction mixture is washed 3× with water, the organic phase is dried using sodium sulfate, filtered, and the solvent is removed, giving 1-(4-chloro-3-nitrobenzenesulfonyl)-4-methylpiperazine; EI-MS [M]+ 319.
[Compound]
Name
17.1
Quantity
2.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
100 mL
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solvent
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1.574 mL
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reactant
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1.086 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-methylpiperazine 3.6 mL, N,N-diisopropylethylamine 5.7 mL and tetrahydrofuran 31 mL were mixed and dropped into a solution of 4-chloro-3-nitrobenzenesulfonyl chloride 8.19 g in tetrahydrofuran 51 mL, under cooling with ice, followed by stirring for 30 minutes under cooling with ice. The stirring was then continued for 17 hours at room temperature. The solvent was distilled off and the residue was poured in water, of which pH was raised to 9 with saturated aqueous sodium hydrogencarbonate solution, followed by extraction with ethyl acetate-tetrahydrofuran mixed solvent. The organic layer was washed with saturated brine, dried over magnesium sulfate, and from which the solvent was distilled off. Recrystallizing the crude product from ethyl acetate-hexane mixed solvent, 4.29 g of the title compound was obtained.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
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31 mL
Type
solvent
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Chloro-3-nitro-benzenesulphonyl chloride (2.56 g, 10 mmol) was added in small portions to a solution of N-methyl piperazine (1.33 ml, 12 mmol) in DCM (25 ml) at 0° C. To this solution was added triethylamine (2.08 ml, 15 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 2 h and then reduced in vacuo. The residue was partitioned between ethyl acetate and water, and the organic layer washed with brine, dried (MgSO4) and reduced in vacuo. Purification with column chromatography eluting with 0-20% methanol in ethyl acetate gave 1-(4-chloro-3-nitro-benzenesulphonyl)-4-methyl-piperazine as an off-white solid (1.84 g, 58%). (LC/MS: Rt 1.84, [M+H]+ 319.97).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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